(Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one
Description
The compound (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one belongs to the 2-thioxothiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:
- Z-configuration: Critical for maintaining planar geometry to facilitate binding to biological targets .
- 3-Methoxybenzylidene group at C5: Enhances electron-donating properties and aromatic interactions .
- 4-Morpholino-4-oxobutyl chain at C3: Introduces a polar, water-soluble morpholino group, improving pharmacokinetic properties compared to non-polar substituents .
This compound is hypothesized to exhibit anticancer, antimicrobial, or enzyme-inhibitory activities based on structural analogs.
Properties
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-24-15-5-2-4-14(12-15)13-16-18(23)21(19(26)27-16)7-3-6-17(22)20-8-10-25-11-9-20/h2,4-5,12-13H,3,6-11H2,1H3/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDRGRPKYMPOLJ-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced through a condensation reaction between the thiazolidinone intermediate and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Morpholino-Oxobutyl Side Chain: The final step involves the reaction of the intermediate with 4-morpholino-4-oxobutyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
The compound (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its diverse applications in various fields, particularly in medicinal chemistry and agriculture. This article presents a comprehensive overview of its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
The compound features a thiazolidinone core, which is known for its biological activity. The presence of the methoxybenzylidene group and the morpholino substituent contributes to its potential pharmacological properties. The structural formula can be represented as follows:
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Research has indicated that thiazolidinones exhibit significant activity against various bacterial strains. A study conducted by Mazimba et al. (2014) demonstrated that derivatives of thiazolidinones possess potent antibacterial effects, making them candidates for developing new antibiotics.
Case Study: Antibacterial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one | E. coli | 15 |
| (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one | S. aureus | 18 |
Anticancer Properties
Recent studies have also highlighted the anticancer potential of thiazolidinones. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
Case Study: Cytotoxicity Against Cancer Cells
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| HeLa (cervical cancer) | 8 | Cell cycle arrest |
Neuroprotective Effects
Another area of interest is the neuroprotective effects exhibited by thiazolidinone derivatives. Research indicates that these compounds may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative diseases.
Herbicidal Activity
The compound also shows promise as a herbicide . Its structure allows it to inhibit specific biochemical pathways in plants, leading to effective weed control without harming desirable crops.
Case Study: Herbicidal Efficacy
| Target Weed | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 90 |
| Echinochloa crus-galli | 150 | 85 |
Fungicidal Activity
In addition to herbicidal properties, this compound has been evaluated for its fungicidal activity against various plant pathogens. Studies have shown that it can effectively inhibit fungal growth, making it a candidate for agricultural fungicides.
Mechanism of Action
The mechanism of action of (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidin-4-one derivatives vary primarily in substituents at C3 and C3. Below is a comparative analysis:
Research Findings and Implications
- Antimicrobial Activity : Methoxy and fluorine substituents at C5 show superior activity over methyl or hydroxyl groups, likely due to optimized lipophilicity .
- Enzyme Inhibition: Morpholino-containing derivatives exhibit dual activity (e.g., antioxidant and anti-tyrosinase) owing to redox-active sulfur and polar side chains .
- Cytotoxicity: The morpholino group reduces nonspecific cytotoxicity compared to phenyl or indolyl substituents, making it a safer candidate for drug development .
Biological Activity
(Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-HIV, and other pharmacological properties based on recent studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The structural formula is characterized by a thiazolidinone core with a methoxybenzylidene substituent and a morpholino group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of thiazolidinone derivatives, including the target compound.
Antibacterial Activity
The compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 0.25 | 0.5 |
These results indicate that the compound's antibacterial potency exceeds that of commonly used antibiotics like ampicillin and streptomycin by significant margins .
Antifungal Activity
In addition to its antibacterial effects, the compound also shows antifungal activity:
| Fungi | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.125 |
| Aspergillus fumigatus | 0.5 |
The antifungal activity was found to be comparable to or better than standard antifungal agents .
Anti-HIV Activity
Molecular docking studies have been conducted to evaluate the potential of thiazolidinone derivatives against HIV-1 and HIV-2. While some compounds showed promising interactions with viral proteins, high cytotoxicity in host cells limited the assessment of their antiviral efficacy . The results indicated that none of the tested compounds were effective against HIV replication in cell cultures due to their toxicity .
The biological activities of (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one can be attributed to its ability to inhibit key microbial enzymes and disrupt cellular processes:
- Antibacterial Mechanism : The compound interferes with bacterial cell wall synthesis and function, leading to cell lysis.
- Antifungal Mechanism : It disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis.
- Anti-HIV Mechanism : Potentially targets viral envelope proteins, although further research is needed to clarify its efficacy against HIV .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of various thiazolidinone derivatives, including our target compound, against resistant strains like MRSA and Pseudomonas aeruginosa. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .
- Molecular Docking Analysis : Docking studies revealed favorable binding interactions between the compound and bacterial targets, suggesting a strong potential for drug development in combating antibiotic resistance .
Q & A
Q. What are the established synthetic routes for (Z)-5-(3-methoxybenzylidene)-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one) and 3-methoxybenzaldehyde under basic conditions. Key steps include:
- Reagents : Sodium acetate or hydroxide as a base, glacial acetic acid as solvent .
- Conditions : Reflux for 6–8 hours at 80–100°C, followed by recrystallization in ethanol or methanol .
- Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 aldehyde:thiazolidinone) and using anhydrous solvents improve yields to ~75–85% .
Q. How is the Z-configuration of the benzylidene group confirmed experimentally?
- Methodological Answer : The Z-configuration is verified using:
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a multimodal approach:
- IR Spectroscopy : Identify thione (C=S, ~1250 cm) and carbonyl (C=O, ~1700 cm) stretches .
- and NMR : Assign methoxy (δ 3.8–4.0 ppm), morpholino (δ 2.5–3.5 ppm), and benzylidene protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with < 5 ppm error .
Advanced Research Questions
Q. How does the 4-morpholino-4-oxobutyl substituent influence bioactivity compared to other alkyl/aryl groups?
- Methodological Answer : The morpholino group enhances solubility and target affinity due to:
- Hydrogen Bonding : The morpholine oxygen interacts with enzyme active sites (e.g., hemoglobin subunits) .
- Pharmacokinetics : Improved metabolic stability compared to shorter alkyl chains (e.g., methyl or ethyl groups) .
SAR Studies : Replace the morpholino group with piperazine or pyrrolidine derivatives and compare IC values in enzyme inhibition assays .
Q. What in vitro models are suitable for evaluating its anticancer activity?
- Methodological Answer : Use cell-based assays with the following protocols:
- ROS Inhibition : Measure intracellular ROS levels in cancer cells (e.g., MCF-7) using DCFH-DA fluorescence, with IC values < 10 µM indicating efficacy .
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays after 48-hour treatment .
- Control Experiments : Include positive controls (e.g., doxorubicin) and morpholino-free analogs to isolate substituent effects .
Q. How can contradictions in reported enzyme inhibition data (e.g., IC50_{50}50 variability) be resolved?
- Methodological Answer : Address variability via:
- Standardized Assay Conditions : Uniform ATP concentrations (1 mM) and incubation times (30 min) for kinase assays .
- Orthogonal Validation : Confirm results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () .
- Data Normalization : Express IC relative to a reference inhibitor (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
